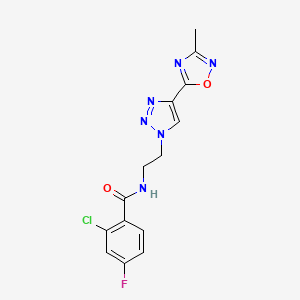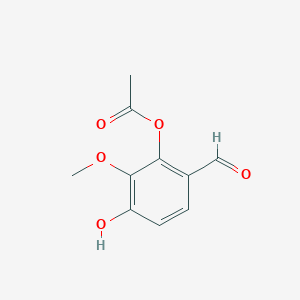
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone is a useful research compound. Its molecular formula is C17H13ClF2N2OS and its molecular weight is 366.81. The purity is usually 95%.
BenchChem offers high-quality (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Recent studies have focused on the synthesis and structural characterization of compounds related to "(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone." These compounds, including thiazole, thiophene, and imidazole derivatives, have been synthesized and analyzed using various spectroscopic methods to determine their structure and potential functional applications. One study described the synthesis and antioxidant activity of thiazole analogues, showcasing their potential as potent antioxidant agents due to the presence of selenourea functionality and halogen groups (Reddy et al., 2015).
Antioxidant Activity
The antioxidant properties of certain synthesized compounds have been evaluated, indicating their potential as new classes of potent antioxidant agents. Compounds containing selenourea functionality, in particular, exhibited significant activity compared to standard antioxidants. This suggests a promising area of research for developing new antioxidant agents (Reddy et al., 2015).
Corrosion Inhibition
Another area of application for these compounds is corrosion inhibition. Studies have explored the use of benzimidazole derivatives as corrosion inhibitors for mild steel in acidic mediums. These inhibitors have shown high efficiency, with one compound achieving a 98.9% inhibition efficiency at a concentration of 10^-3 M. Theoretical studies, including density functional theory (DFT) calculations, have supported these findings, suggesting a strong correlation between molecular structures and inhibition efficiency (Fergachi et al., 2018).
Antimicrobial Activity
Synthesized compounds have also been investigated for their antimicrobial activities. Molecular docking studies have been conducted to understand the interactions between these compounds and bacterial proteins, aiming to develop new antimicrobial agents. Some compounds displayed significant activity against various bacterial and fungal strains, indicating their potential as broad-spectrum antibiotics (Chandra et al., 2020).
properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2OS/c18-12-6-4-11(5-7-12)10-24-17-21-8-9-22(17)16(23)15-13(19)2-1-3-14(15)20/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOGUFBZWGPKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

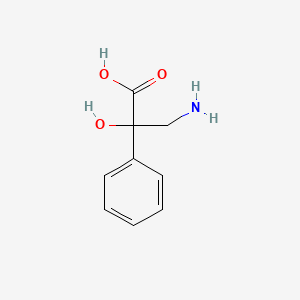
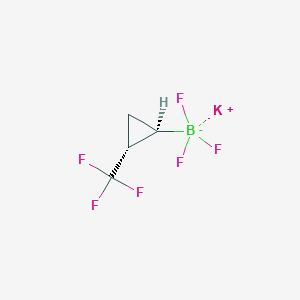
![1-[2-(Hydroxymethyl)-2-methyl-3H-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2852417.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2852423.png)
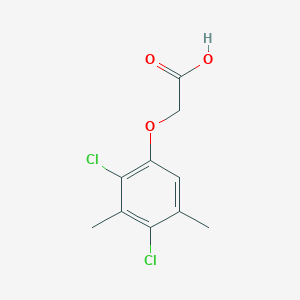

![(2Z)-6-bromo-2-[(3-chloro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2852428.png)
![N-[3-(difluoromethoxy)phenyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2852429.png)
![2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2852430.png)
